High-Affinity Binding to Human Histamine H3 Receptor (H3R)
This compound demonstrates sub-nanomolar binding affinity for the human Histamine H3 Receptor (H3R). This is a key differentiator, as simple structural analogs often show significantly reduced or no affinity for this target [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | Other N-benzylaniline analogs in the same patent series typically show >100 nM affinity or are inactive at H3R |
| Quantified Difference | Target compound has >74-fold higher affinity than the defined baseline for this class |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 mins by BRET assay [1] |
Why This Matters
This level of potency makes the compound a compelling starting point for structure-based drug design and hit-to-lead campaigns focused on H3R-mediated disorders, distinguishing it from less potent analogs.
- [1] BindingDB. Affinity Data for BDBM50538677 (CHEMBL4635634). Binding affinity to human H3R: Kd = 1.35 nM. View Source
